molecular formula C12H17NO B11902516 (R)-1-(4-methylbenzyl)pyrrolidin-3-ol

(R)-1-(4-methylbenzyl)pyrrolidin-3-ol

Cat. No.: B11902516
M. Wt: 191.27 g/mol
InChI Key: OTAGUVODSNQJHZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-methylbenzyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-methylbenzyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 4-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form 1-(4-methylbenzyl)pyrrolidine.

    Hydroxylation: The resulting 1-(4-methylbenzyl)pyrrolidine is then subjected to hydroxylation at the third position to yield ®-1-(4-methylbenzyl)pyrrolidin-3-ol. This step often involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-methylbenzyl)pyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-methylbenzyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

®-1-(4-methylbenzyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(4-methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-methylbenzyl)pyrrolidin-3-ol: The enantiomer of ®-1-(4-methylbenzyl)pyrrolidin-3-ol, differing in the spatial arrangement of atoms.

    1-(4-methylbenzyl)pyrrolidine: Lacks the hydroxyl group at the third position.

    1-benzylpyrrolidin-3-ol: Lacks the methyl group on the benzyl ring.

Uniqueness

®-1-(4-methylbenzyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the 4-methylbenzyl group and the hydroxyl group

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1

InChI Key

OTAGUVODSNQJHZ-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@H](C2)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.